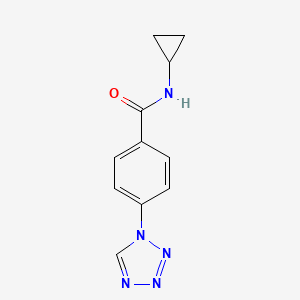
N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTB belongs to the class of tetrazole derivatives, which have been shown to possess diverse biological activities.
作用机制
The exact mechanism of action of N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide is not yet fully understood. However, studies have shown that it acts on the GABAergic system, which is involved in the regulation of neuronal excitability. N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This, in turn, leads to a reduction in neuronal excitability, which may underlie its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects
N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-1β, which play a key role in the development of inflammation. N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which may underlie its neuroprotective effects. Furthermore, N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide has been shown to increase the expression of BDNF, a protein that plays a key role in neuronal survival and plasticity.
实验室实验的优点和局限性
N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. Furthermore, it has been shown to be relatively stable under a wide range of conditions. However, there are also some limitations to its use. N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide is not very soluble in water, which may limit its use in certain experiments. Furthermore, its mechanism of action is not yet fully understood, which may make it difficult to interpret the results of some experiments.
未来方向
There are several future directions for research on N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide has been shown to have neuroprotective effects, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its potential as a treatment for epilepsy. N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide has been shown to have anticonvulsant effects, and further research is needed to determine its efficacy in animal models of epilepsy. Finally, further research is needed to fully understand the mechanism of action of N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide, which may provide insights into its potential therapeutic applications.
In conclusion, N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide, or N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide, is a promising compound that has gained significant attention in scientific research. Its potential therapeutic applications, including its anti-inflammatory, analgesic, and anticonvulsant activities, make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to determine its potential as a therapeutic agent.
合成方法
The synthesis of N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with cyclopropylamine, followed by reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The resulting amine is then reacted with sodium azide to form the tetrazole ring. Finally, the cyclopropyl group is protected with acetic anhydride to yield the final product, N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide.
科学研究应用
N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant activities. N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide has also been investigated for its potential as a treatment for neuropathic pain, epilepsy, and Alzheimer's disease. Furthermore, N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
属性
IUPAC Name |
N-cyclopropyl-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c17-11(13-9-3-4-9)8-1-5-10(6-2-8)16-7-12-14-15-16/h1-2,5-7,9H,3-4H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWIWJMMMIOFNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-[(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}-3-methoxybenzyl)amino]ethyl}-2-imidazolidinone](/img/structure/B6006347.png)
![1-cyclopropyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6006353.png)
![1-butyryl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B6006357.png)
![2-[(2,5-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B6006364.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[3-(3-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6006365.png)
![(1-{[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6006375.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B6006383.png)
![7-(2,3-difluorobenzyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6006410.png)
![N'-(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethyl-1,2-ethanediamine](/img/structure/B6006412.png)
![9-cyclopropyl-7-(difluoromethyl)-2-[1-(methylsulfonyl)-4-piperidinyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6006419.png)
![N-benzyl-N-ethyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6006424.png)
![N-(3-methoxybenzyl)-N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6006431.png)

![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B6006440.png)